While the provided papers do not explicitly mention the compound "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol", they do discuss a wide range of compounds containing similar structural features. Based on these discussions, the following compounds are considered structurally related:
Relevance: This compound shares the core 1,3-dimethyl-1H-pyrazol-4-yl moiety with the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". The presence of this shared structural feature suggests potential similarities in their chemical and biological properties. Notably, both compounds have a substituted amine group attached to the pyrazole ring. [, ]
Reference Link:
2-(Diethylamino)acetamide
Compound Description: 2-(Diethylamino)acetamide is an analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, developed as part of a series exploring substituted aminoacetamide modifications. [] This compound demonstrated antipsychotic-like activity in behavioral tests, reducing spontaneous locomotion in mice without causing ataxia and selectively inhibiting conditioned avoidance in rats and monkeys. [] Importantly, it did not induce dystonic movements in haloperidol-sensitized cebus monkeys, a model for antipsychotic-induced extrapyramidal side effects. [] Biochemical studies suggested a non-dopaminergic mechanism of action for this compound, as it did not bind to dopamine receptors in vitro or alter striatal dopamine metabolism in vivo. [] It also did not elevate serum prolactin levels, unlike typical antipsychotic drugs. []
Relevance: This compound was investigated as part of a study aimed at modifying the structure of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone to improve its antipsychotic profile and eliminate seizure-inducing properties. [] This compound's inclusion in the study highlights the importance of the substituted aminoacetamide group in modulating the biological activity of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety, which is also present in the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". []
Compound Description: 2-[[3-(2-Methyl-1-piperidinyl)propyl]-amino]acetamide is another substituted aminoacetamide analogue of (5-amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone that was investigated for its potential antipsychotic activity. [] Similar to 2-(diethylamino)acetamide, this compound exhibited antipsychotic-like effects in behavioral tests and did not induce dystonia in primates. [] Biochemical analysis confirmed its non-dopaminergic mechanism of action, suggesting a novel pathway for achieving antipsychotic effects. []
Relevance: This compound, along with 2-(diethylamino)acetamide, provides further evidence of the significance of modifying the aminoacetamide substituent on the 1,3-dimethyl-1H-pyrazol-4-yl scaffold for achieving a desirable antipsychotic profile without dopamine receptor interaction. [] This structural modification strategy is relevant to understanding the structure-activity relationships of compounds containing the 1,3-dimethyl-1H-pyrazol-4-yl moiety, as found in "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol". []
Compound Description: 1,3-Dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol represents a compound from a series designed to explore the potential of hydroxy and imine functionalities as isosteric replacements for amino and ketone groups, respectively, in antipsychotic agents. [] This compound exhibited antipsychotic-like activity in behavioral tests, reducing spontaneous locomotion in mice at doses that did not cause ataxia. [] Furthermore, it did not show binding to D2 dopamine receptors in vitro, suggesting a non-dopaminergic mechanism of action. []
Relevance: This compound and the target compound "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol" share the 1,3-dimethyl-1H-pyrazol-4-yl core. Although the target compound lacks the imine and hydroxy groups, the structural similarities between these compounds suggest potential commonalities in their pharmacological activity. []
Compound Description: 4-[(3-Chlorophenyl)iminomethyl]-1,3-dimethyl-1H-pyrazol-5-ol is an analogue of 1,3-dimethyl-4-(iminophenylmethyl)-1H-pyrazol-5-ol with a chlorine substituent at the 3-position of the phenyl ring. [] This compound exhibited promising antipsychotic-like activity, inhibiting conditioned avoidance responding in rats and monkeys without inducing dystonic movements in a primate model. []
Relevance: This compound provides further evidence for the potential of 1,3-dimethyl-1H-pyrazol-4-yl derivatives as antipsychotic agents with a non-dopaminergic mechanism of action. [] The presence of a chlorine substituent on the phenyl ring highlights the possibility of fine-tuning the pharmacological properties of these compounds through structural modifications. This information is pertinent to understanding the structure-activity relationships of the target compound, "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol", which also contains the 1,3-dimethyl-1H-pyrazol-4-yl moiety. []
Compound Description: (R)-4-((2-(((1,4-Dimethyl-1H-pyrazol-3-yl)(1-methylcyclopentyl)methyl)amino)-3,4-dioxocyclobut-1-en-1-yl)amino)-3-hydroxy-N,N-dimethylpicolinamide (PF-07054894) is a potent and functionally selective antagonist of the C-C chemokine receptor 6 (CCR6). [] It blocks CCR6-mediated chemotaxis in vitro and in vivo, potentially inhibiting the migration of pathogenic lymphocytes and dendritic cells into sites of inflammation. [] PF-07054894 exhibits slow dissociation kinetics from CCR6, contributing to its pharmacological potency and selectivity. []
Relevance: The key structural similarity between PF-07054894 and "1-[cyclohexyl(methyl)amino]-3-(2-{[amino]methyl}phenoxy)-2-propanol" lies in the presence of a dimethyl-1H-pyrazolyl group. [] Although the specific positions of the methyl groups and the overall molecular structures differ, the presence of this shared moiety suggests a potential common starting point in their chemical synthesis and potential overlap in their biological activity profiles. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.